4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride
Overview
Description
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C15H20ClNO3 and a molecular weight of 297.78 g/mol . This compound is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride typically involves the reaction of piperidine derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, and amination reactions . The reaction conditions often involve the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene and Chemenu provide this compound in bulk quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts such as cobalt, ruthenium, and nickel . The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential therapeutic applications in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This compound helps in optimizing the 3D orientation of the degrader and ternary complex formation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride is unique due to its specific structure, which provides a semi-flexible linker for PROTAC development. This flexibility allows for better optimization of drug-like properties and ternary complex formation, making it a valuable compound in targeted protein degradation research .
Properties
IUPAC Name |
4-(3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-14(8-11-16-9-2-1-3-10-16)12-4-6-13(7-5-12)15(18)19;/h4-7H,1-3,8-11H2,(H,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZDSMMWNITLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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